Cas no 2228645-52-9 (3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol)

3-(2-Fluoro-6-methoxyphenyl)azetidin-3-ol is a fluorinated azetidine derivative with a hydroxyl group at the 3-position, offering unique structural features for pharmaceutical and agrochemical applications. The presence of both fluorine and methoxy substituents on the phenyl ring enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry. The azetidine scaffold contributes to conformational rigidity, which can improve binding affinity and metabolic stability in drug design. This compound is particularly useful in the synthesis of bioactive molecules targeting CNS disorders, inflammation, or infectious diseases. Its well-defined stereochemistry and functional group compatibility further support its utility in selective derivatization and structure-activity relationship studies.
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol structure
2228645-52-9 structure
商品名:3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
CAS番号:2228645-52-9
MF:C10H12FNO2
メガワット:197.206186294556
CID:6085873
PubChem ID:165690238

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
    • EN300-1810634
    • 2228645-52-9
    • インチ: 1S/C10H12FNO2/c1-14-8-4-2-3-7(11)9(8)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3
    • InChIKey: OGDCHZDXGQLCSB-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1C1(CNC1)O)OC

計算された属性

  • せいみつぶんしりょう: 197.08520679g/mol
  • どういたいしつりょう: 197.08520679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 41.5Ų

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1810634-0.25g
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
2228645-52-9
0.25g
$774.0 2023-09-19
Enamine
EN300-1810634-1.0g
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
2228645-52-9
1g
$1214.0 2023-06-02
Enamine
EN300-1810634-0.5g
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
2228645-52-9
0.5g
$809.0 2023-09-19
Enamine
EN300-1810634-5g
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
2228645-52-9
5g
$2443.0 2023-09-19
Enamine
EN300-1810634-10.0g
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
2228645-52-9
10g
$5221.0 2023-06-02
Enamine
EN300-1810634-0.05g
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
2228645-52-9
0.05g
$707.0 2023-09-19
Enamine
EN300-1810634-0.1g
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
2228645-52-9
0.1g
$741.0 2023-09-19
Enamine
EN300-1810634-2.5g
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
2228645-52-9
2.5g
$1650.0 2023-09-19
Enamine
EN300-1810634-1g
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
2228645-52-9
1g
$842.0 2023-09-19
Enamine
EN300-1810634-5.0g
3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol
2228645-52-9
5g
$3520.0 2023-06-02

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol 関連文献

3-(2-fluoro-6-methoxyphenyl)azetidin-3-olに関する追加情報

Introduction to 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol (CAS No. 2228645-52-9)

3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2228645-52-9, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this azetidinone derivative incorporates a fluorinated aromatic ring system, which is a common feature in many bioactive molecules designed to enhance pharmacological efficacy and selectivity.

The presence of a fluoro group at the 2-position and a methoxy group at the 6-position of the phenyl ring imparts specific electronic and steric properties to the molecule. These substituents are strategically positioned to modulate interactions with biological targets, such as enzymes and receptors, thereby influencing the compound's pharmacokinetic and pharmacodynamic profiles. The azetidin-3-ol core is a cyclic amide scaffold that is frequently employed in the design of bioactive peptides and small molecules due to its ability to mimic peptide bonds while maintaining structural flexibility.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol with various biological targets. Studies suggest that this compound exhibits promising interactions with enzymes involved in inflammatory pathways, making it a candidate for further exploration in the development of anti-inflammatory agents. The fluoro group, in particular, has been shown to enhance metabolic stability and binding affinity in several drug candidates, a property that may be leveraged in the design of next-generation therapeutics.

In parallel, synthetic methodologies have been refined to facilitate the efficient preparation of 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol on both laboratory and industrial scales. Modern synthetic routes often employ transition metal-catalyzed reactions and asymmetric synthesis techniques to achieve high yields and enantiomeric purity. These advancements have not only streamlined the production process but also opened avenues for structural diversification, allowing chemists to explore analogues with tailored pharmacological properties.

The compound's potential extends beyond its role as a standalone therapeutic agent. It serves as a valuable building block for the synthesis of more complex molecules, including protease inhibitors and kinase inhibitors, which are critical targets in oncology and immunology research. The versatility of 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol lies in its ability to be functionalized at multiple positions, enabling the creation of libraries of derivatives for high-throughput screening.

Investigations into the pharmacological effects of 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol have revealed intriguing insights into its mechanism of action. Preliminary data indicate that it may exert its effects by modulating intracellular signaling pathways associated with cell proliferation and differentiation. These pathways are often dysregulated in diseases such as cancer and autoimmune disorders, suggesting that this compound could have therapeutic relevance in these areas. Further preclinical studies are warranted to elucidate its full spectrum of biological activities and potential side effects.

The synthesis and characterization of 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol also contribute to the broader field of medicinal chemistry by providing insights into structure-activity relationships (SAR). By systematically varying substituents on the phenyl ring or modifying the azetidinone core, researchers can gain a deeper understanding of how specific structural features influence biological activity. This knowledge is instrumental in designing more effective drugs with improved efficacy and reduced toxicity.

As interest in fluorinated compounds continues to grow due to their favorable pharmacokinetic properties, 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol represents an important example of how strategic incorporation of fluorine can enhance drug-like characteristics. The compound's unique combination of structural elements makes it a compelling candidate for further investigation, both in academic research settings and industrial drug discovery programs.

The future prospects for 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol are bright, with ongoing research aimed at optimizing its synthetic routes, exploring new therapeutic applications, and evaluating its safety profile for potential clinical use. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.

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